2-Pentylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Pentylpiperidine is an organic compound that is part of the piperidine class of compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of this compound has been studied in the context of hydrodenitrogenation of 2-methylpiperidine and 2-methylpyrrolidine over sulfided NiMo/γ-Al2O3 in the presence of dialkylamines, alkylamines, and alkenes . Another study discussed an organophotocatalysed [1+2+3] strategy to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .

Molecular Structure Analysis

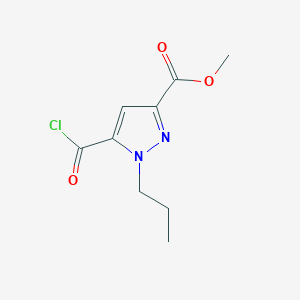

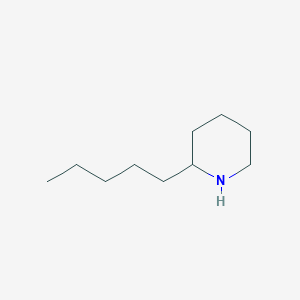

The molecular formula of this compound is C10H21N . The InChI string is InChI=1S/C10H21N/c1-2-3-4-7-10-8-5-6-9-11-10/h10-11H,2-9H2,1H3 . The Canonical SMILES is CCCCCC1CCCCN1 .

Chemical Reactions Analysis

The hydrodenitrogenation of 2-methylpiperidine and 2-methylpyrrolidine was studied over sulfided NiMo/γ-Al2O3 in the presence of dialkylamines, alkylamines, and alkenes to determine why N-pentylpiperidine is formed in the hydrodenitrogenation of pyridine .

Applications De Recherche Scientifique

Novel Toxic Alkaloid from Poison Hemlock

2-Pentylpiperidine, identified as conmaculatin, was discovered in the toxic weed Conium maculatum L. (Apiaceae). It was synthesized from cyclohexanol and exhibited potent antinociceptive properties in mice within a narrow dose range. However, doses higher than 20mg/kg were lethal (Radulović et al., 2012).

Venom of Ant Monomorium Delagoense

Research revealed novel 2,6-dialkylpiperidines in the venom of Monomorium delagoense, which includes cis- and trans-2-(4-pentenyl)-6-pentylpiperidine. These compounds have shown insecticidal and repellent properties (Jones et al., 1990).

Hydrodenitrogenation of Pyridine

The study of the hydrodenitrogenation process of 2-methylpiperidine and 2-methylpyrrolidine explored why N-pentylpiperidine forms during pyridine hydrodenitrogenation. It was found that N-pentylpiperidine is formed by the reaction of pentylamine with piperidine, highlighting its importance in chemical synthesis (Wang & Prins, 2008).

Diphenylbutylpiperidine Antipsychotics

Studies on diphenylbutylpiperidine (DPBP) antipsychotics showed their effects on Ca2+ currents and prolactin synthesis in rat pituitary cells, indicating potential implications in pharmacology and neurology (Enyeart et al., 1990).

Ca2+ Channel Blocker in Heart

Pimozide, a DPBP antipsychotic, was identified as a potent Ca2+ channel antagonist in the heart, suggesting its potential therapeutic value outside of psychiatry (Enyeart et al., 1990).

Penfluridol as Anticancer Agent

Penfluridol, a first-generation DPBP, showed promising anticancer effects in various cancer cell lines, suggesting its potential as a novel anti-tumor agent (Tuan & Lee, 2019).

Synthesis and Biological Evaluation

The synthesis and evaluation of (E)-2-(3-pentyl-2,6-diarylpiperidin-4-ylidene)-N-phenylhydrazinecarbothioamides demonstrated their bacterial and fungal activity, contributing to pharmaceutical research (Arockia doss et al., 2017).

Mécanisme D'action

Target of Action

2-Pentylpiperidine is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms . Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase . The interaction of these compounds with their targets can lead to conformational changes in the molecule depending on the binding site .

Biochemical Pathways

It’s known that metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting immune cell responses . The signaling effects of metabolites are concentration and localization dependent .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .

Orientations Futures

Piperidine derivatives have been found in more than twenty classes of pharmaceuticals, as well as alkaloids . There is ongoing research into the therapeutic potential of piperidine derivatives, including their use in the treatment of various types of cancer . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Analyse Biochimique

Biochemical Properties

Piperidine derivatives, which 2-Pentylpiperidine is part of, have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . These effects suggest that this compound may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of piperidine derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of piperidine derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Piperidine derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that piperidine derivatives can interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

It is known that piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-pentylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-3-4-7-10-8-5-6-9-11-10/h10-11H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIBRQBCQFXEDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2363378.png)

![N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide](/img/structure/B2363382.png)

![3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2363383.png)

![6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363386.png)

![4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2363388.png)

![4-[(4-Bromothiophen-3-yl)carbonyl]morpholine](/img/structure/B2363391.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2363393.png)